molecular formula C15H16N4O2 B4337920 {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B4337920
M. Wt: 284.31 g/mol
InChI Key: MAVOJBUIBBQRKQ-UHFFFAOYSA-N
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Description

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a furan derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism by which {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-methyl-1H-pyrazole: Another pyrazole compound with a different substitution pattern.

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: A related compound with additional functional groups

Uniqueness

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE stands out due to its unique combination of pyrazole and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-(4-methylpyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-7-16-19(8-10)15(20)14-5-4-13(21-14)9-18-12(3)6-11(2)17-18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVOJBUIBBQRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C=C(C=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 2
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 3
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(4-METHYL-1H-PYRAZOL-1-YL)METHANONE

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